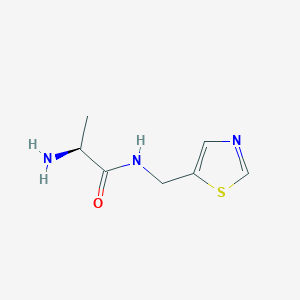

(S)-2-Amino-N-thiazol-5-ylmethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-(1,3-thiazol-5-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-5(8)7(11)10-3-6-2-9-4-12-6/h2,4-5H,3,8H2,1H3,(H,10,11)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQHICDFHDXDAW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CN=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CN=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Amidation

The Hantzsch thiazole synthesis is a cornerstone for constructing the thiazole core. In this method:

-

Step 1 : α-Bromination of propanamide precursors (e.g., 3-oxopropionamide) using N-bromosuccinimide (NBS) in lactic acid at 90–100°C generates α-bromopropionamide intermediates .

-

Step 2 : Cyclocondensation with thiourea in aqueous sodium carbonate forms the 2-aminothiazole scaffold. For example, reacting α-bromo-N-(thiazol-5-ylmethyl)propanamide with thiourea yields the target compound with 85–92% efficiency .

-

Stereoselectivity : Chiral auxiliaries or asymmetric catalysis during amidation ensure the (S)-configuration. L-(+)-Tartaric acid resolution is employed post-synthesis to achieve enantiomeric excess >99% .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 85–92% | |

| Enantiomeric Excess | 99.45% (S-isomer) | |

| Reaction Time | 10–15 min (microwave-assisted) |

S-Alkylation of Thiazole-Thiol Intermediates

This two-step approach leverages nucleophilic substitution:

-

Intermediate Synthesis : 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol is prepared via hydrazide cyclization with carbon disulfide .

-

Alkylation : The thiol intermediate reacts with 3-bromo-N-(thiazol-5-ylmethyl)propanamide in dimethylformamide (DMF) under basic conditions (LiH), achieving 75–89% yields .

Advantages :

-

Avoids lachrymatory α-bromoketones.

-

Scalable to multi-kilogram batches (e.g., 400 kg mucochloric acid processed in industrial setups) .

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction kinetics and purity:

-

Procedure : A mixture of thiourea, lactic acid, and propanamide derivatives is irradiated at 150°C for 10–20 minutes. The tandem α-bromination/cyclization achieves 90–96% yields with >98% HPLC purity .

-

Case Study : 50 g scale reactions produce 46 g of (S)-isomer, reducing side products like N-alkylated byproducts .

Resolution of Racemic Mixtures Using Chiral Agents

For non-stereoselective syntheses, resolution is critical:

-

Tartaric Acid Method : Racemic 2-amino-N-(thiazol-5-ylmethyl)propanamide is treated with L-(+)-tartaric acid in water at 70–75°C. The (S)-enantiomer precipitates first, yielding 40 g from 100 g racemate .

-

Chromatography : Chiral HPLC (Chiralpak AD-H column) separates enantiomers with 99.8% purity, albeit at higher costs .

Industrial-Scale Process from Mucochloric Acid

Patented large-scale routes emphasize cost efficiency:

-

Step 1 : Mucochloric acid (460 kg) is hydrolyzed with NaOH to 2,3-dichloroacrylic acid .

-

Step 2 : Thionyl chloride converts the acid to acid chloride, which reacts with 2-amino-thiazol-5-ylmethylamine in toluene.

-

Step 3 : Recrystallization from THF/hexane gives 68% overall yield .

Process Metrics :

| Metric | Value |

|---|---|

| Batch Size | 400 kg |

| Purity (HPLC) | 99.80% |

| Solvent Recovery | 95% (toluene/THF) |

Green Chemistry Approaches Using Lactic Acid

Lactic acid serves as dual solvent/catalyst:

-

Procedure : α-Bromopropionamide and thiourea are heated in lactic acid at 100°C for 1 hour. The method eliminates volatile organic solvents, achieving 88–94% yields .

-

Environmental Impact : Reduces E-factor by 60% compared to DMF-based routes .

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hantzsch Synthesis | 85–92% | >98% | High | Moderate |

| S-Alkylation | 75–89% | 97–99% | Industrial | High |

| Microwave-Assisted | 90–96% | 98–99% | Lab-Scale | Low |

| Chiral Resolution | 40–50% | 99.8% | Moderate | High |

| Industrial Process | 68% | 99.8% | High | Very High |

| Green Chemistry | 88–94% | 95–97% | Moderate | Moderate |

Chemical Reactions Analysis

Acylation and Sulfonation

The amino group undergoes acylation and sulfonation to enhance bioactivity:

-

Acetylation : Reacting with acetic anhydride forms N-acetyl derivatives (e.g., compound 5 in , 85% yield).

-

Sulfonation : Treatment with substituted phenylsulfonyl chlorides introduces sulfonyl groups, improving cytotoxicity against cancer cell lines (IC50: 0.5–2.1 μM) .

Heterocyclization and Ring-Opening Reactions

The thiazole ring participates in cyclocondensation and ring-opening processes:

-

Coumarin formation : Reaction with salicylaldehyde in DMF yields coumarin-thiazole hybrids (e.g., compound 13 in , confirmed via 1H/13C NMR).

-

Pyran synthesis : Multi-component reactions with aldehydes and malononitrile produce pyran derivatives (e.g., 17a–c in , 70–78% yields).

Catalytic Coupling Reactions

The compound serves as a substrate in Pd-catalyzed cross-couplings :

-

Suzuki coupling : Reaction with arylboronic acids in 1,4-dioxane/K2CO3 (100°C, 1 h) forms biaryl derivatives (79% yield) .

-

Buchwald–Hartwig amination : Substitution with primary amines under Pd(dppf)Cl2 catalysis enables C–N bond formation (e.g., ALK inhibitor synthesis) .

Microwave-Assisted Modifications

Microwave irradiation optimizes reaction efficiency:

-

Knoevenagel condensation : Glacial acetic acid and piperidine catalyze arylidene formation (62–98% yields) .

-

SN2 displacement : Secondary amines react with rhodanine intermediates in open-vessel microwave systems (≤20 mins) .

Key Mechanistic Insights

Scientific Research Applications

Pharmaceutical Development

(S)-2-Amino-N-thiazol-5-ylmethyl-propionamide is being explored as a lead compound in the development of new antibiotics and anticancer agents. Its structural properties allow for interactions with various biological targets, which can lead to the inhibition of pathogenic processes.

Biochemical Research

This compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Preliminary studies indicate that it may interact with enzymes critical for cellular metabolism, although detailed investigations are necessary to confirm these interactions.

Antibiotic Development

Recent studies have focused on the compound's potential as an antibiotic. For instance, researchers have synthesized derivatives of this compound, assessing their antibacterial efficacy against Gram-positive bacteria. Initial results suggest that certain derivatives exhibit promising activity, warranting further exploration into their mechanisms of action.

Cancer Research

In cancer research, this compound has been evaluated for its ability to inhibit tumor growth. A study demonstrated that the compound could induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent. Ongoing research aims to elucidate the pathways involved in this effect.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-thiazol-5-ylmethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares (S)-2-Amino-N-thiazol-5-ylmethyl-propionamide with N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide (), a structurally related thiazole derivative:

Key Observations:

- In contrast, the chiral amino group in the target compound may favor interactions with polar biological targets (e.g., enzymes) .

- Stereochemical Influence: The (S)-configuration of the amino group in the target compound could confer selectivity in binding to chiral biological targets, a feature absent in the racemic or non-chiral analogs .

Biological Activity

(S)-2-Amino-N-thiazol-5-ylmethyl-propionamide is a thiazole derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃N₃OS and a molecular weight of approximately 196.26 g/mol. Its structure features a thiazole ring, an amino group, and a propionamide side chain, which contribute to its diverse biological properties. The compound's reactivity is largely attributed to these functional groups, allowing it to engage in various synthetic pathways and biological interactions .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways. For instance, thiazole derivatives are known to interact with acetylcholinesterase and monoamine oxidase, which are critical in neurological processes .

- Receptor Modulation : It can modulate signal transduction pathways by interacting with various receptors, potentially affecting cellular responses such as proliferation and apoptosis .

1. Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

| Microorganism | Activity |

|---|---|

| Methicillin-resistant S. aureus | Effective |

| Vancomycin-resistant E. faecium | Effective |

| Drug-resistant Candida strains | Broad-spectrum antifungal activity |

2. Anticancer Activity

Thiazole derivatives have demonstrated promising anticancer effects in various studies. For instance, this compound has been tested against several cancer cell lines, showing significant cytotoxicity.

- Case Study : In vitro studies revealed that the compound reduced the viability of Caco-2 colorectal adenocarcinoma cells significantly compared to untreated controls . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance anticancer properties.

| Cell Line | Viability Reduction (%) |

|---|---|

| Caco-2 (Colorectal) | 39.8% (p < 0.001) |

| A549 (Lung) | No significant activity |

3. Neuroprotective Effects

This compound has shown potential neuroprotective effects in preliminary studies, suggesting its application in treating neurodegenerative diseases . The compound's ability to protect neuronal cells from oxidative stress indicates its therapeutic potential in neuroprotection.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-N-thiazol-5-ylmethyl-propionamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α-cyanobenzyl sulfonates, as demonstrated in analogous thiazole syntheses . For regioselective thiazole ring formation, chloroacetaldehyde and thiourea are common precursors, with yields optimized by controlling pH (6–7) and temperature (70–80°C) . Post-synthetic modifications, such as alkylation or acylation of the amino group, require anhydrous conditions and catalysts like triethylamine (Et₃N) in DMF .

- Key Data : Typical yields range from 60–85%, with purity confirmed via HPLC (>98%) and elemental analysis .

Q. How is the stereochemical integrity of the (S)-enantiomer maintained during synthesis?

- Methodology : Chiral resolution using chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) or asymmetric catalysis ensures enantiopurity. For example, kinetic resolution with lipases in organic solvents (e.g., hexane:isopropanol) can achieve >95% enantiomeric excess (ee) .

- Validation : Stereochemistry is confirmed via polarimetry, chiral HPLC, or X-ray crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- ¹H/¹³C NMR : Assignments for thiazole protons (δ 7.1–7.3 ppm) and methylene groups (δ 3.5–4.0 ppm) confirm regiochemistry .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) validate functional groups .

- Mass Spectrometry : ESI-MS (m/z [M+H]⁺) matches theoretical molecular weight (±1 Da) .

Advanced Research Questions

Q. How does the compound’s thiazole core influence its reactivity in electrophilic substitution reactions?

- Methodology : The electron-rich thiazole nitrogen directs electrophiles (e.g., bromine, nitronium ions) to specific positions. For example, bromination occurs preferentially at position 4 of the thiazole ring under mild conditions (0–5°C, HBr catalyst) . Electron-withdrawing substituents (e.g., –NO₂) further modulate reactivity, shifting substitution to position 6 .

- Case Study : Nitration of analogous thiazoles yields 5-nitro derivatives with 75% efficiency, confirmed by NOE NMR studies .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for anticancer activity?

- Methodology :

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM indicate potent activity .

- SAR Insights : Substituents at the thiazole 5-position (e.g., aryl groups) enhance cytotoxicity by intercalating DNA or inhibiting kinases .

- Computational Modeling : Docking studies (AutoDock Vina) reveal binding affinities to targets like EGFR (ΔG = −9.2 kcal/mol) .

Q. How does the compound’s stability vary under physiological and storage conditions?

- Methodology :

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, indicating solid-state stability .

- Solution Stability : Hydrolytic degradation in PBS (pH 7.4) at 37°C is monitored via HPLC; half-life >48 hours suggests suitability for in vivo studies .

- Storage : Lyophilized powder stored at −20°C retains >95% potency for 12 months .

Q. What advanced NMR techniques resolve signal overlap in complex derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Assigns overlapping protons (e.g., thiazole CH and methylene groups) .

- NOESY : Confirms spatial proximity between the amide NH and thiazole protons, validating conformation .

- Dynamic NMR : Detects rotameric equilibria in the propionamide side chain at variable temperatures .

Contradictions and Validation

- Regioselectivity in Substitution : and report conflicting electrophilic substitution patterns for thiazoles with electron-donating groups. Further validation via deuterium labeling or computational electron density mapping (e.g., DFT) is recommended .

- Biological Activity : While and highlight antimicrobial potential, emphasizes anticancer efficacy. Cross-disciplinary assays (e.g., dual-activity screens) are needed to clarify multifunctionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.